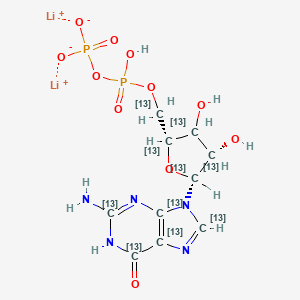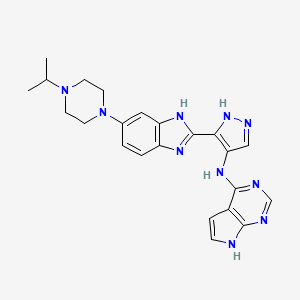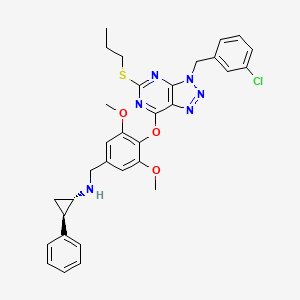
N-Acetyldopamine dimer-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyldopamine dimer-3 is a naturally occurring compound found in the species Aspongopus chinensis . It is a derivative of N-acetyldopamine, which is known for its role in various biological processes. The compound has been studied for its potential therapeutic effects, particularly in the context of inflammation and neuroinflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Acetyldopamine dimer-3 can be synthesized through a series of chemical reactions involving N-acetyldopamine as the starting material. The synthesis typically involves the formation of a dimer through oxidative coupling reactions. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of the compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound can be extracted from natural sources such as Aspongopus chinensis. The extraction process involves isolating the compound from the biological matrix using solvents and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyldopamine dimer-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a model molecule for studying oxidative coupling reactions and the formation of dimers. It also serves as a precursor for synthesizing other biologically active compounds .
Biology: In biological research, N-Acetyldopamine dimer-3 is investigated for its role in modulating inflammatory responses. It has been shown to inhibit neuroinflammation by targeting specific signaling pathways .
Medicine: this compound has potential therapeutic applications in treating inflammatory diseases such as ulcerative colitis and neurodegenerative disorders. Its ability to modulate key inflammatory pathways makes it a promising candidate for drug development .
Industry: The compound’s anti-inflammatory properties make it valuable in the development of anti-inflammatory agents for various industrial applications, including pharmaceuticals and cosmetics .
Mecanismo De Acción
N-Acetyldopamine dimer-3 exerts its effects by modulating key molecular targets and pathways involved in inflammation. The compound inhibits the Toll-like receptor 4 (TLR4) and nuclear factor kappa-B (NF-κB) signaling pathways, which are crucial for the inflammatory response . Additionally, it targets the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) and Caspase-1 pathways, further reducing inflammation . The direct binding of this compound to TLR4 has been demonstrated through surface plasmon resonance assays and molecular docking studies .
Comparación Con Compuestos Similares
N-Acetyldopamine dimer-3 is unique compared to other similar compounds due to its specific molecular structure and biological activity. Similar compounds include other N-acetyldopamine dimers, such as N-acetyldopamine dimer A and N-acetyldopamine dimer B . These compounds share structural similarities but may differ in their biological effects and mechanisms of action. This compound’s ability to inhibit multiple inflammatory pathways distinguishes it from other related compounds .
Propiedades
Fórmula molecular |
C20H22N2O6 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
N-[2-[(2R,3S)-3-acetamido-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)28-20(22-12(2)24)19(27-17)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m1/s1 |
Clave InChI |
VUANWDRZYTXGPI-UXHICEINSA-N |
SMILES isomérico |
CC(=O)NCCC1=CC2=C(C=C1)O[C@@H]([C@H](O2)NC(=O)C)C3=CC(=C(C=C3)O)O |
SMILES canónico |
CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)NC(=O)C)C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)
![6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12389002.png)
![Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)

![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)

![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)


![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)



